2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a methoxybenzyl group, a dioxoimidazolidinyl group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the use of organolithium reagents to form carbon-carbon bonds, which are crucial for constructing the molecular framework . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with LiAlH4 can yield alcohols or amines.
Scientific Research Applications
2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23N3O4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[3-[(3-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H23N3O4/c1-32-21-14-8-9-18(15-21)17-27-22(16-23(29)26-19-10-4-2-5-11-19)24(30)28(25(27)31)20-12-6-3-7-13-20/h2-15,22H,16-17H2,1H3,(H,26,29) |
InChI Key |
MSUHUBROKNVZDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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